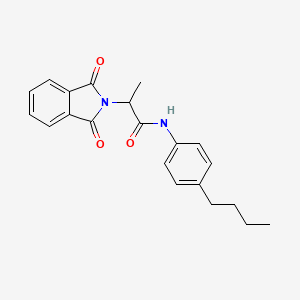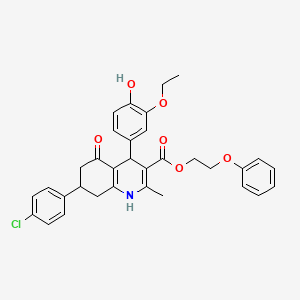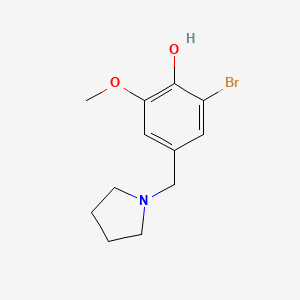![molecular formula C13H16N4OS2 B5034103 3-ethoxy-6-{[2-(ethylthio)-6-methyl-4-pyrimidinyl]thio}pyridazine](/img/structure/B5034103.png)
3-ethoxy-6-{[2-(ethylthio)-6-methyl-4-pyrimidinyl]thio}pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethoxy-6-{[2-(ethylthio)-6-methyl-4-pyrimidinyl]thio}pyridazine is an organic compound that belongs to the class of pyridazines. It is a potent inhibitor of dihydrofolate reductase (DHFR), which is an enzyme that plays a critical role in the biosynthesis of nucleotides. This compound has attracted significant attention from the scientific community due to its potential applications in cancer therapy.
Mecanismo De Acción
The mechanism of action of 3-ethoxy-6-{[2-(ethylthio)-6-methyl-4-pyrimidinyl]thio}pyridazine involves the inhibition of this compound. This compound is an enzyme that plays a critical role in the biosynthesis of nucleotides. By inhibiting this compound, this compound can prevent the biosynthesis of nucleotides, which are essential for DNA replication and cell division. This, in turn, can lead to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to be a potent inhibitor of this compound, which is an enzyme that is overexpressed in many types of cancer cells. By inhibiting this compound, this compound can prevent the biosynthesis of nucleotides, which are essential for DNA replication and cell division. This, in turn, can lead to the death of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-ethoxy-6-{[2-(ethylthio)-6-methyl-4-pyrimidinyl]thio}pyridazine in lab experiments is its potency as a this compound inhibitor. This compound has been shown to be highly effective in inhibiting this compound, which makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Direcciones Futuras
There are several future directions for research on 3-ethoxy-6-{[2-(ethylthio)-6-methyl-4-pyrimidinyl]thio}pyridazine. One potential direction is to investigate its potential applications in combination therapy. This compound may be effective in combination with other cancer drugs, which could enhance its efficacy and reduce potential toxicity. Another future direction is to investigate its potential applications in other diseases. This compound is also involved in the biosynthesis of tetrahydrobiopterin, which is an essential cofactor for several enzymes involved in neurotransmitter synthesis. Therefore, this compound may have potential applications in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 3-ethoxy-6-{[2-(ethylthio)-6-methyl-4-pyrimidinyl]thio}pyridazine involves the reaction of 2,4,6-trichloropyrimidine with ethylthioacetic acid to form 2-(ethylthio)-6-methyl-4-pyrimidinylthioacetic acid. This intermediate is then reacted with ethyl 2-bromoacetate to form ethyl 2-(ethylthio)-6-methyl-4-pyrimidinylthioacetate. The final step involves the reaction of this intermediate with 3-ethoxy-2-hydrazinopyridazine to form this compound.
Aplicaciones Científicas De Investigación
3-ethoxy-6-{[2-(ethylthio)-6-methyl-4-pyrimidinyl]thio}pyridazine has been extensively studied for its potential applications in cancer therapy. It has been shown to be a potent inhibitor of this compound, which is an enzyme that is overexpressed in many types of cancer cells. By inhibiting this compound, this compound can prevent the biosynthesis of nucleotides, which are essential for DNA replication and cell division. This, in turn, can lead to the death of cancer cells.
Propiedades
IUPAC Name |
4-(6-ethoxypyridazin-3-yl)sulfanyl-2-ethylsulfanyl-6-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS2/c1-4-18-10-6-7-11(17-16-10)20-12-8-9(3)14-13(15-12)19-5-2/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWGAYRSUWOIEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)SC2=NC(=NC(=C2)C)SCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-pyrazinyl)ethyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5034030.png)
![4-[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5034055.png)
![N-[2-(aminocarbonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B5034068.png)


![7-amino-5-(2,3-dichlorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5034079.png)
![2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5034084.png)

![3-[1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5034100.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5034117.png)
![N-(3,4-dimethylphenyl)-2-(5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5034120.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide](/img/structure/B5034133.png)
